Tiglic acid Tiglic acid Tiglic acid, [corrosive solid] appears as a white lustrous flaked solid with a fruity or spicy odor. About the same density as water and slightly soluble in water. May burn if heated to high temperatures. May severely irritate skin, eyes, lungs or mucous membranes.
Tiglic acid is a 2-methylbut-2-enoic acid having its double bond in trans-configuration. It has a role as a plant metabolite. It is functionally related to a crotonic acid.
Tiglic acid is a natural product found in Ligularia pleurocaulis, Eryngium foetidum, and other organisms with data available.
See also: Arctium lappa Root (part of); Petasites hybridus root (part of).
Brand Name: Vulcanchem
CAS No.: 80-59-1
VCID: VC21162876
InChI: InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+
SMILES: CC=C(C)C(=O)O
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol

Tiglic acid

CAS No.: 80-59-1

Cat. No.: VC21162876

Molecular Formula: C5H8O2

Molecular Weight: 100.12 g/mol

* For research use only. Not for human or veterinary use.

Tiglic acid - 80-59-1

Specification

CAS No. 80-59-1
Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
IUPAC Name (E)-2-methylbut-2-enoic acid
Standard InChI InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+
Standard InChI Key UIERETOOQGIECD-ONEGZZNKSA-N
Isomeric SMILES C/C=C(\C)/C(=O)O
SMILES CC=C(C)C(=O)O
Canonical SMILES CC=C(C)C(=O)O
Boiling Point 198.5 °C at 760 mm Hg, 95.0-96 °C at 11.5 mm Hg
95.00 to 96.00 °C. @ 12.00 mm Hg
Colorform Triclinic plates, rods from water
Thick, syrupy liquid or colorless crystals
Tablets
Melting Point 62.5-64 °C
Crystals; melting point: 75-76 °C. /Amide/
61 - 65 °C

Introduction

Chemical Identity and Structure

Tiglic acid, systematically named (E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic acid with the molecular formula C₅H₈O₂ and a molecular weight of 100.1158 . It features a carbon-carbon double bond in the trans configuration between the second and third carbon atoms, distinguishing it from its geometric isomer, angelic acid, which has a cis configuration . The compound is registered with CAS number 80-59-1 and has the IUPAC Standard InChIKey UIERETOOQGIECD-ONEGZZNKSA-N .

Physical and Chemical Properties

The physical and chemical properties of tiglic acid are summarized in the following table:

PropertyValue
Physical appearanceWhite to beige crystalline powder and chunks
Molecular weight100.1158 g/mol
Melting point61-64°C (literature); 63.5-64°C
Boiling point198.5°C (471.6 K)
Specific gravity0.969
Density0.9641 g/cm³ (at 76°C)
OdorSweet, warm, spicy with woody caramel notes
SolubilitySlightly soluble in water

Table 1: Physical and chemical properties of tiglic acid

Tiglic acid exhibits characteristic reactivity patterns of both carboxylic acids and alkenes. As a carboxylic acid, it can donate hydrogen ions in the presence of bases, undergo neutralization reactions, and form salts . The carbon-carbon double bond enables it to participate in addition reactions and other transformations typical of alkenes.

Natural Occurrence and Distribution

Tiglic acid is widely distributed in nature, occurring in various plant sources and animal defensive secretions. Its presence has been documented in:

Plant Sources

  • Croton oil (from Croton tiglium)

  • Roman chamomile oil (as butyl ester)

  • Geranium oil (as geranyl tiglate)

  • Celery leaves and stalks

  • Cocoa

  • Mango

  • The stems and branches of Enkianthus chinensis (as hydroxylated derivatives)

Animal Sources

  • Defensive secretions of carabid beetles, particularly Pterostichus (Hypherpes) californicus

  • Dried bonito

Additionally, tiglic acid has been observed to form during the charcoaling of maple wood , suggesting its presence in woody plant tissues undergoing thermal degradation.

Biosynthesis and Metabolism

The biosynthetic pathway of tiglic acid has been elucidated through studies on carabid beetles. Research by Attygalle and colleagues demonstrated that tiglic acid is biosynthesized from the amino acid L-isoleucine via 2-methylbutyric acid .

The biosynthetic process involves:

  • Conversion of L-isoleucine to 2-methylbutyric acid

  • Dehydrogenation of 2-methylbutyric acid to produce tiglic acid and its isomer, ethacrylic acid

Experimental evidence shows that injection of L-isoleucine into Pterostichus californicus beetles induces increased production of tiglic acid, confirming this biosynthetic relationship . A strong primary kinetic isotope effect was observed in the dehydrogenation step, affecting the relative proportions of the resulting products .

This metabolic pathway illustrates the connection between primary metabolism (amino acid processing) and secondary metabolite production, demonstrating nature's efficiency in utilizing basic building blocks to create specialized compounds.

Historical Context and Discovery

The history of tiglic acid's discovery spans several decades of early organic chemistry research:

In 1819, Pelletier and Caventou isolated a volatile crystallizable acid from the seeds of Schoenocaulon officinalis (a Mexican plant of family Melanthaceae), naming it "sabadillic" or "cevadic acid" after the plant's common names (cevadilla or sabadilla) .

By 1865, this compound was identified as identical to methyl-crotonic acid, previously synthesized by B.F. Duppa and Edward Frankland .

In 1870, Geuther and Fröhlich isolated an acid from croton oil and named it "tiglic acid" after Croton tiglium, the source plant . Subsequent research confirmed that this newly named compound was identical to the previously described methyl-crotonic acid and sabadillic acid .

This historical progression illustrates how the same compound can be independently discovered in different natural sources, leading to multiple names before standardized chemical nomenclature was established.

Industrial Applications and Uses

Tiglic acid has found applications across multiple industries due to its distinctive properties:

Perfumery and Fragrances

The compound's sweet, warm, spicy odor makes it valuable in perfume manufacturing . It serves as a key ingredient in creating complex fragrance compositions, particularly for woody and spicy notes. The compound is often used to synthesize esters with unique aromatic qualities.

Food and Beverage Industry

Tiglic acid and its derivatives serve as flavoring agents in the food and beverage industry . With taste characteristics described as "sweet, brown, fruity, with ripe and jamy nuances" at a concentration of 75 ppm , it enhances the flavor profile of various food products.

Pharmaceutical Applications

Tiglic acid serves as a useful starting material in the synthesis of pharmaceutical intermediates . Its reactive functional groups, particularly the carboxylic acid moiety and the carbon-carbon double bond, make it a versatile building block for complex molecular structures.

Chemical Reactivity and Synthetic Applications

As both a carboxylic acid and an alkene, tiglic acid exhibits diverse chemical reactivity that enables various synthetic transformations:

General Reactivity Patterns

Tiglic acid participates in reactions typical of carboxylic acids:

  • Neutralization with bases to form salts

  • Reaction with active metals to form hydrogen gas and metal salts

  • Esterification to form various tiglate esters

  • Potential reaction with cyanide salts (which can generate hydrogen cyanide gas)

  • Reactions with carbonates and bicarbonates to produce carbon dioxide

The compound also undergoes reactions characteristic of alkenes, including addition reactions across the double bond.

Stereoselective Transformations

Recent research has focused on stereoselective reactions of tiglic acid derivatives, particularly for producing compounds with defined stereochemistry:

Cardona and colleagues demonstrated that 2,2-dimethyloxazolidines can function as chiral auxiliaries for the diastereoselective functionalization of optically active tiglic acid derivatives . Their study examined four different reaction types:

  • Epoxidation with dimethyldioxirane (DMD)

  • Epoxidation with m-chloroperoxybenzoic acid (m-CPBA)

  • Ene reaction with singlet oxygen

  • Ene reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

Notably, the DMD and m-CPBA epoxidations showed high diastereoselectivities but with opposite stereochemical outcomes . The ene reactions demonstrated size-dependent selectivity, with PTAD providing nearly perfect diastereoselectivity while singlet oxygen showed much lower stereoselection .

These stereoselective transformations highlight tiglic acid's potential as a substrate for asymmetric synthesis, particularly for producing optically active β-amino acid derivatives after removal of the chiral auxiliaries .

Recent Research Developments

Recent scientific investigations have expanded our understanding of tiglic acid derivatives and their potential applications:

Bioactive Derivatives

A 2020 study by Zhang and colleagues reported the isolation of two new hydroxylated ethacrylic acid derivatives and eleven new hydroxylated tiglic acid derivatives from the stems and branches of Enkianthus chinensis . This represented the first investigation of the secondary metabolites of this species.

The researchers evaluated the anti-inflammatory activities of these compounds in an LPS-induced mouse peritoneal macrophage model. Two compounds (identified as compounds 3 and 12) demonstrated potent inhibitory effects on nitric oxide (NO) production, with IC₅₀ values of 2.9 and 1.2 μM, respectively . These findings suggest potential therapeutic applications for tiglic acid derivatives in managing inflammatory conditions.

Biosynthetic Studies

Research on the biosynthesis of tiglic acid in carabid beetles has provided insights into natural production mechanisms. Attygalle and colleagues demonstrated through deuterium-labeling experiments that tiglic acid is biosynthesized from the amino acid L-isoleucine via 2-methylbutyric acid .

Their work showed that injecting L-isoleucine into P. californicus induced increased production of tiglic acid, confirming the biosynthetic pathway. A significant primary kinetic isotope effect was observed in the dehydrogenation step converting 2-methylbutyric acid to tiglic and ethacrylic acids .

Market Analysis and Industry Trends

The global tiglic acid market is part of the broader specialty chemicals sector. Market research covering the period from 2019 to 2030 indicates ongoing interest in this compound and its applications .

Comprehensive market analysis combines quantitative assessment with qualitative evaluation, examining sales volumes, revenue generation, and growth trends . The market is segmented by region, product type, and downstream applications, providing insights into distribution patterns and usage scenarios .

Factors influencing the tiglic acid market include:

  • Demand trends in perfumery and fragrance industries

  • Growth in food flavoring applications

  • Developments in pharmaceutical synthesis

  • Research advancing new potential applications

  • Supply chain dynamics and raw material availability

  • Regulatory considerations affecting chemical manufacturing

The COVID-19 pandemic has impacted market dynamics, necessitating tracking of changes alongside other key factors such as macro-economic conditions and industry-related policies .

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